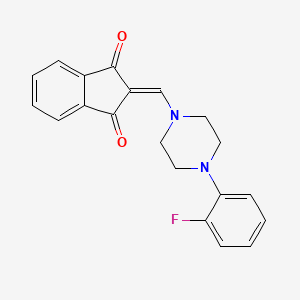

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione

Description

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione is a synthetic compound featuring an indane-1,3-dione core modified with a piperazinylmethylene substituent. The indane-1,3-dione scaffold is well-documented for its versatility in medicinal and materials chemistry, often serving as a pharmacophore in bioactive molecules.

Properties

IUPAC Name |

2-[[4-(2-fluorophenyl)piperazin-1-yl]methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c21-17-7-3-4-8-18(17)23-11-9-22(10-12-23)13-16-19(24)14-5-1-2-6-15(14)20(16)25/h1-8,13H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETORNXBOYISJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione typically involves the reaction of 2-fluorophenylpiperazine with indane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the synthesis of other complex organic molecules for research and development purposes.

Mechanism of Action

The mechanism of action of 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Indane-1,3-dione Derivatives

Biological Activity

2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione is a synthetic compound with notable potential in pharmaceutical research. Its unique structure, characterized by a fluorophenyl group linked to a piperazine ring and an indane-1,3-dione moiety, positions it as an interesting candidate for various biological applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and comparative analysis with similar compounds.

- Molecular Formula : C20H17FN2O2

- Molecular Weight : 336.36 g/mol

- CAS Number : 1022101-16-1

Biological Activity Overview

Research indicates that 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific data on efficacy against different pathogens is limited.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. It appears to interact with cellular pathways that regulate growth and apoptosis.

- Enzyme Inhibition : Notably, it may act as an inhibitor of human equilibrative nucleoside transporters (hENTs), which are crucial for nucleotide synthesis and adenosine regulation.

The biological effects of 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in cellular metabolism and signaling pathways.

- Receptor Interaction : It may bind to receptors that modulate neurotransmitter activity, influencing neurochemical pathways relevant in conditions such as depression or anxiety.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar derivatives:

| Compound Name | Structural Differences | Notable Biological Activity |

|---|---|---|

| 2-((4-(2-Chlorophenyl)piperazinyl)methylene)indane-1,3-dione | Chlorine instead of Fluorine | Different enzyme inhibition profile |

| 2-((4-(2-Fluorophenyl)piperazinyl)ethyl)indane-1,3-dione | Ethyl group addition | Altered pharmacokinetics |

The presence of the fluorine atom in 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione enhances its reactivity and stability compared to its chloro counterpart .

Case Studies and Research Findings

A review of recent studies provides insights into the biological evaluation of this compound:

- In Vitro Studies : Laboratory experiments have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it was effective against leukemia cells in apoptosis assays .

- Animal Models : In vivo studies are necessary to validate the therapeutic potential observed in vitro. Current research is ongoing to assess its efficacy in animal models for cancer treatment.

Q & A

Q. How can researchers optimize the synthesis of 2-((4-(2-fluorophenyl)piperazinyl)methylene)indane-1,3-dione to improve yield and purity?

Methodological Answer: Synthesis optimization should focus on controlling reaction parameters such as solvent polarity, temperature, and stoichiometry of reagents. For example, using polar aprotic solvents (e.g., DMF or DMSO) can enhance the nucleophilic substitution step between the piperazine and indanedione moieties. Statistical experimental design (e.g., factorial or response surface methodology) is recommended to systematically evaluate interactions between variables . Evidence from analogous piperazine-indanedione derivatives suggests that maintaining a temperature range of 60–80°C minimizes side reactions like hydrolysis . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) can isolate the target compound with >95% purity, as demonstrated in structurally similar fluorophenyl-piperazine systems .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

- X-ray crystallography : Provides unambiguous confirmation of the molecular geometry, particularly the planarity of the indanedione ring and the spatial arrangement of the fluorophenyl-piperazine substituent. For example, torsion angles (e.g., O1B—C1B—C2B—C7B ≈ -171°) from analogous fluorophenyl-piperazine structures validate steric constraints .

- NMR : - and -NMR should resolve the methylene bridge (δ ~4.5–5.0 ppm for CH) and aromatic protons (δ ~6.8–7.4 ppm for fluorophenyl). -NMR can confirm the fluorine substitution pattern (δ ~-110 to -120 ppm for ortho-fluorine) .

- FT-IR : Key peaks include C=O stretches (~1700–1750 cm) and C-F vibrations (~1200 cm) .

Q. How can researchers assess the thermal stability of this compound for storage or reaction planning?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For fluorophenyl-piperazine derivatives, decomposition temperatures typically range from 200–250°C under inert atmospheres . Pre-screening via melting point determination (expected ~180–200°C based on indanedione analogs) can guide safe handling protocols .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity or receptor binding of this compound?

Methodological Answer:

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin/dopamine receptors (common targets for piperazine derivatives). Focus on the fluorophenyl group’s electrostatic contributions and the indanedione’s hydrogen-bonding capacity .

- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors/donors from PubChem data . Validate with in vitro assays (e.g., radioligand binding for 5-HT receptors).

Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar compounds?

Methodological Answer:

- Meta-analysis : Cross-reference PubChem bioassay data (e.g., IC values for kinase inhibition) with crystallographic evidence to identify structure-activity relationships (SAR). For example, ortho-fluorine substitution in piperazine analogs shows enhanced selectivity over meta/para isomers .

- Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., cell line, incubation time) to control for variables like metabolite interference or assay sensitivity .

Q. What strategies are recommended for studying the compound’s reactivity in complex biological matrices?

Methodological Answer:

- LC-MS/MS metabolomic profiling : Use collision-induced dissociation (CID) to track adduct formation or degradation products in serum or liver microsomes. For fluorinated compounds, monitor for defluorination signals (e.g., m/z shifts of -18 Da) .

- Isotopic labeling : Introduce or labels at the methylene bridge to trace reaction pathways via NMR or mass spectrometry .

Engineering and Process Design

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

Methodological Answer: Nanofiltration (NF) membranes with MWCO ~300–500 Da can separate unreacted indanedione (MW ~218 Da) from the product (MW ~379 Da). Pilot-scale studies on similar piperazine derivatives show >90% recovery rates using spiral-wound modules under 10–15 bar pressure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.